molecular formula C9H10F2N2O2 B1319227 2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid CAS No. 937599-56-9

2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid

Cat. No.: B1319227
CAS No.: 937599-56-9
M. Wt: 216.18 g/mol
InChI Key: ZJIPBXQIWJMYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid is a novel chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and agrochemical discovery. Its structure integrates a cyclopenta-fused pyrazole core, a motif known to enhance molecular recognition and metabolic stability, with a difluoromethyl group, a key substituent in modern bioactive compounds due to its electronegativity and lipophilicity . The acetic acid side chain provides a versatile handle for further synthetic modification, enabling conjugation, salt formation, or the generation of amide and ester derivatives for structure-activity relationship (SAR) studies. Based on the established profile of similar difluoromethyl pyrazole compounds, this molecule serves as a critical intermediate for researchers investigating succinate dehydrogenase inhibition (SDHI) , a mechanism relevant to the development of new fungicidal agents . Concurrently, in pharmaceutical research, the pyrazole core is a privileged structure in the development of targeted therapies, with documented roles in inhibiting key signaling pathways such as EGFR and PI3K/AKT/mTOR, which are pivotal in oncology . This makes the compound a valuable template for synthesizing novel small-molecule inhibitors. It is strictly for Research Use Only and is intended for use by qualified professionals in laboratory settings.

Properties

IUPAC Name

2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-9(11)8-5-2-1-3-6(5)13(12-8)4-7(14)15/h9H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPBXQIWJMYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165223
Record name 3-(Difluoromethyl)-5,6-dihydro-1(4H)-cyclopentapyrazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937599-56-9
Record name 3-(Difluoromethyl)-5,6-dihydro-1(4H)-cyclopentapyrazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937599-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-5,6-dihydro-1(4H)-cyclopentapyrazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Pathway

The synthesis of 2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid typically involves the following steps:

  • Formation of the Pyrazole Core :

    • The pyrazole ring is often synthesized by reacting β-dicarbonyl compounds (e.g., ethyl acetoacetate) with hydrazine derivatives.
    • This step can be catalyzed by acids such as acetic acid or performed in a one-pot reaction with other reagents like N,N-dimethylformamide dimethylacetal.
  • Introduction of the Difluoromethyl Group :

    • The difluoromethyl group is introduced via fluorination reagents or by using pre-functionalized starting materials.
    • This step requires careful control of reaction conditions to avoid over-fluorination or side reactions.
  • Cyclopenta[c]pyrazole Formation :

    • Cyclization reactions are utilized to form the cyclopenta[c]pyrazole structure. This involves intramolecular reactions facilitated by catalysts or microwave heating for efficiency.
  • Attachment of the Acetic Acid Moiety :

    • The final step involves coupling the pyrazole derivative with an acetic acid group. This can be achieved using carbonyldiimidazole (CDI) as a coupling agent in solvents like acetonitrile.

Detailed Experimental Procedure

Example Synthesis

Step-by-Step Procedure:
  • Preparation of Intermediate :

    • A solution of precursor compound (50 mg, 0.1 mmol) is dissolved in 4 N hydrochloric acid in dioxane and methanol.
    • The mixture is stirred for 3 hours at room temperature.
    • Solvent is removed under vacuum to yield a crude intermediate.
  • Coupling Reaction :

    • The intermediate is dissolved in dimethylformamide (DMF), and diisopropylethylamine (DIPEA) is added as a base.
    • The reaction mixture is stirred at room temperature for 1 hour.
  • Cyclization and Functionalization :

    • The crude product is dissolved in dioxane, and additional reagents like boronic acids and palladium catalysts are introduced.
    • Microwave heating at 140°C for 15 minutes facilitates cyclization.
  • Purification :

    • After completion of reactions, the mixture is extracted with ethyl acetate and washed with sodium bicarbonate solution and brine.
    • The organic layer is dried over sodium sulfate, filtered, and concentrated.
    • Final purification is conducted using preparative reverse-phase HPLC with gradient elution (e.g., 20–80% acetonitrile in water with trifluoroacetic acid).

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Formation of pyrazole core β-dicarbonyl compound + hydrazine derivative; ethanol-acetic acid; reflux for 6–8 h High (>80%)
Introduction of difluoromethyl group Fluorinating agents; controlled temperature Moderate (~60%)
Cyclization Microwave heating at 140°C; palladium catalyst ~70%
Coupling with acetic acid CDI in acetonitrile; room temperature ~85%

Key Observations

  • Microwave Heating Efficiency : Microwave-assisted reactions significantly reduce reaction times compared to conventional methods while maintaining high yields.
  • Solvent Selection : DMF and dioxane are preferred solvents due to their ability to dissolve polar intermediates and facilitate cyclization.
  • Purification Challenges : Due to the complexity of side products, reverse-phase HPLC is essential for obtaining pure final products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluoromethyl group or the acetic acid moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors. The acetic acid moiety may facilitate interactions with biological membranes or proteins, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Mol. Wt. Substituents Key Differences References
2-[3-(Difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid C₁₀H₁₂F₂N₂O₂ 230.21 Cyclopenta[c]pyrazole, -CF₂H, -CH₂COOH Baseline compound
Methyl 2-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetate C₁₁H₁₃F₃N₂O₂ 262.23 -CF₃, methyl ester (-COOCH₃) Increased electronegativity, ester form
2-[3-(Trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]butanoic acid C₁₂H₁₄F₃N₂O₂ 276.25 -CF₃, butanoic acid (-CH₂CH₂COOH) Longer alkyl chain, altered solubility
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid C₇H₈F₂N₂O₂ 190.15 Non-fused pyrazole, -CH₃ at C5 Lacks cyclopenta ring, reduced rigidity
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride C₁₂H₁₄ClFN₄ 253.71 -NH₂ at C3, aromatic substitution Amine group, altered reactivity

Functional Group Impact

  • Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The trifluoromethyl group in analogues (e.g., methyl ester derivative ) increases electronegativity and lipophilicity compared to the difluoromethyl group. This may enhance membrane permeability but reduce metabolic stability due to stronger electron-withdrawing effects.
  • Acetic Acid (-CH₂COOH) vs. The butanoic acid analogue extends hydrophilicity but may introduce steric hindrance in target binding.

Physicochemical and Spectroscopic Properties

  • NMR Data: The parent compound’s ¹H NMR (methanol-d₄) shows characteristic shifts for the cyclopenta ring protons (δ 1.70–2.10 ppm) and the difluoromethyl group (δ 6.30–6.87 ppm) . In contrast, the trifluoromethyl analogue exhibits upfield shifts for -CF₃ (δ ~6.50 ppm) due to reduced electron density .
  • Mass Spectrometry: The molecular ion peak [M+H]⁺ at m/z 231.2 for the parent compound contrasts with [M+H]⁺ at m/z 263.2 for the trifluoromethyl ester .

Biological Activity

2-[3-(Difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : 2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetic acid
  • Molecular Formula : C₉H₁₀F₂N₂O₂
  • Molecular Weight : 216.19 g/mol
  • InChI Key : ZJIPBXQIWJMYGR-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC₉H₁₀F₂N₂O₂
Molecular Weight216.19 g/mol
IUPAC Name2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid
InChI KeyZJIPBXQIWJMYGR-UHFFFAOYSA-N

Synthesis

The synthesis of 2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid typically involves several steps:

  • Formation of the Cyclopenta[c]pyrazole Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Difluoromethyl Group : This is done via difluoromethylation reactions using appropriate reagents such as difluoromethyl halides.
  • Attachment of the Acetic Acid Moiety : The acetic acid group is introduced in the final step to yield the target compound .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The difluoromethyl group enhances binding affinity and selectivity for certain enzymes or receptors.
  • The acetic acid moiety may facilitate interactions with biological membranes or proteins, influencing pharmacokinetics and pharmacodynamics .

Biological Activity

Recent studies have indicated various biological activities associated with this compound:

Antitumor Activity

A study explored the antitumor effects of compounds similar to 2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid. It was found that these compounds could inhibit tumor growth through mechanisms involving ERK blockade and modulation of PD-1 and PD-L1 pathways .

Enzyme Inhibition

Research has demonstrated that related compounds exhibit inhibitory effects on key metabolic enzymes. For instance:

  • Squalene Synthase Inhibition : Certain derivatives showed potent inhibition (IC₅₀ = 15 nM) against squalene synthase in HepG2 cells .

Neuroprotective Effects

Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways. Further investigation is required to elucidate these effects fully.

Case Study 1: Antitumor Efficacy

In a controlled experiment involving cancer cell lines, a derivative of this compound was tested for its ability to reduce cell proliferation. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Activity Modulation

Another study assessed the effect of this compound on cholesterol synthesis in rat liver models. The results showed that administration led to a notable decrease in cholesterol levels, indicating its role in lipid metabolism regulation .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms the cyclopenta[c]pyrazole core and acetic acid moiety. Key signals:
    • Difluoromethyl group: δ ~5.8 ppm (¹H, split due to F coupling) .
    • Cyclopentane protons: δ 2.1–3.0 ppm (multiplet) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • FT-IR : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹ and C=O at ~1700 cm⁻¹ .

What biological activity screening strategies are recommended for this compound?

Advanced Research Question
Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory : COX-2 inhibition assays with celecoxib as a control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
    Note : Include molecular docking (e.g., AutoDock Vina) to predict binding to target proteins like COX-2 .

How does the cyclopenta[c]pyrazole core influence conformational stability and reactivity?

Advanced Research Question
The fused cyclopentane ring imposes steric constraints, reducing rotational freedom and stabilizing the syn conformation of the pyrazole ring. This enhances:

  • Electrophilic substitution : Reactivity at the pyrazole C-4 position due to electron-withdrawing difluoromethyl group .
  • Hydrogen-bonding capacity : Carboxylic acid group facilitates interactions with biological targets (e.g., enzyme active sites) .

How should researchers address contradictions in reported solubility data across studies?

Advanced Research Question
Discrepancies arise from solvent polarity and pH variations. A systematic approach includes:

Solubility profiling : Measure in buffered solutions (pH 2–10) using shake-flask method .

Co-solvent screening : Test DMSO, PEG-400, and ethanol/water mixtures.

Thermodynamic analysis : Use van’t Hoff plots to correlate temperature-dependent solubility .

What functional group modifications enhance solubility without compromising bioactivity?

Advanced Research Question

  • Salt formation : Sodium or potassium salts of the carboxylic acid improve aqueous solubility (e.g., 10 mg/mL in PBS) .
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) for increased lipophilicity, followed by enzymatic hydrolysis in vivo .

How can computational modeling predict metabolic pathways for this compound?

Advanced Research Question

  • ADMET prediction : Use tools like SwissADME to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the difluoromethyl group) .
  • MD simulations : Analyze binding stability with cytochrome P450 enzymes (e.g., CYP3A4) .

What are the key challenges in scaling up synthesis from milligram to gram scale?

Advanced Research Question

  • Byproduct control : Optimize stoichiometry to minimize dimerization of the pyrazole ring .
  • Heat management : Use flow chemistry for exothermic difluoromethylation steps .
  • Cost reduction : Replace noble metal catalysts with Fe³⁺-based alternatives .

How does the difluoromethyl group impact electronic properties and binding affinity?

Basic Research Question
The difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, offering:

  • Enhanced electronegativity : Withdraws electrons from the pyrazole ring, increasing electrophilicity .
  • Metabolic stability : C-F bonds resist oxidative degradation compared to C-H .
  • Hydrophobic interactions : Improves binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.